Methyl 2-[8-[9,10-dihydroxy-7-methoxy-1-oxo-3-(2-oxopropyl)-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[8-[9,10-dihydroxy-7-methoxy-1-oxo-3-(2-oxopropyl)-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate is a natural product found in Paecilomyces divaricatus with data available.
Scientific Research Applications
Chemical Synthesis and Derivatives
- The compound has been used in the synthesis of various chemical derivatives. For instance, Shablykin et al. (2017) explored its interaction with homophthalic anhydride, leading to the production of minor products like (1,3-dioxo-1,2,3,4-tetrahydronaphthalene-2-yl)acetate and 2‑((1‑oxo-1H-isochromen-3-yl)methyl)benzoic acid Shablykin, Merzhyievsky, & Shablykina, 2017.
Antimicrobial and Cytotoxicity Studies
- Sridhara et al. (2011) investigated the antimicrobial activities and cytotoxicity of derivatives synthesized from the compound, revealing significant antimicrobial activity Sridhara et al., 2011.
- Thi et al. (2015) examined the cytotoxic and antimicrobial effects of related compounds, showing notable cytotoxic activity against different cancer cell lines Thi, Thi, Phuong, Nguyen, The, Duc, Depetter, Nguyen, & D’hooghe, 2015.
Isolation from Natural Sources
- Ghoneim et al. (2014) isolated novel compounds from Asphodelus microcarpus, with one of the isolated compounds showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) Ghoneim, Elokely, El-Hela, Mohammad, Jacob, Cutler, Doerksen, & Ross, 2014.
Application in Organic Chemistry Reactions
- The compound plays a role in various organic chemistry reactions. For instance, Stoodley and Wilkins (1975) reported its conversion into other chemical forms under different conditions, demonstrating its versatility in organic synthesis Stoodley & Wilkins, 1975.
properties
CAS RN |
55051-93-9 |
---|---|
Molecular Formula |
C34H30O13 |
Molecular Weight |
646.6 g/mol |
IUPAC Name |
methyl 2-[8-[9,10-dihydroxy-7-methoxy-1-oxo-3-(2-oxopropyl)-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate |
InChI |
InChI=1S/C34H30O13/c1-13(35)5-18-8-14-6-16-10-20(43-2)27(31(39)23(16)29(37)25(14)33(41)46-18)28-21(44-3)11-17-7-15-9-19(12-22(36)45-4)47-34(42)26(15)30(38)24(17)32(28)40/h6-7,10-11,18-19,37-40H,5,8-9,12H2,1-4H3 |
InChI Key |
OSOGRLZVVUKNOT-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1CC2=C(C(=C3C(=C2)C=C(C(=C3O)C4=C(C5=C(C6=C(CC(OC6=O)CC(=O)OC)C=C5C=C4OC)O)O)OC)O)C(=O)O1 |
Canonical SMILES |
CC(=O)CC1CC2=C(C(=C3C(=C2)C=C(C(=C3O)C4=C(C5=C(C6=C(CC(OC6=O)CC(=O)OC)C=C5C=C4OC)O)O)OC)O)C(=O)O1 |
synonyms |
SC 28763 SC-28763 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.